Flufenacet
Overview
Description
Flufenacet is a herbicide used for preemergence and postemergence weeding in various crops. Developed by Bayer in 1988, it targets annual grass weeds and broadleaf weeds in crops like corn, soybeans, cotton, and rice. It's registered in Europe, South America, and Asian countries, ranking among the top 50 in pesticide sales globally. Flufenacet's chemical structure is detailed, with its IUPAC name being 4’-fluoro-N-isopropyl-2(5-trifluoromethyl-1,3,4-thiadiazol-2-yloxy) acetanilide (Ning-bo Huo & Chunxiazhai Zhao, 2016).
Synthesis Analysis
The synthesis of flufenacet involves several steps starting from aminothiourea and trifluoroacetic acid to produce 2-amino-5-trifluoromethyl-1, 3, 4-thiadiazol. This intermediate is then diazotized to obtain 2-chloro-5-trifluoromethyl-1, 3, 4-thiadiazole, which reacts with 2-hydroxy-N-(4-fluorophenyl)-N-(isopropyl) acetamide to form flufenacet. This synthesis route is efficient and suitable for industrial production, characterized by a short process, high efficacy, and mild reaction conditions (Zhou Xin-jia, 2013).
Molecular Structure Analysis
The molecular structure of flufenacet, with its unique aryloxy amide framework, contributes significantly to its herbicidal activity. The structure includes a trifluoromethyl-1,3,4-thiadiazol moiety and a fluorophenyl group, which are crucial for its mode of action and efficacy against weeds. Understanding this structure helps in analyzing its interaction with target sites in plants and designing more effective herbicides (Ning-bo Huo & Chunxiazhai Zhao, 2016).
Chemical Reactions and Properties
Flufenacet's chemical reactions, particularly its degradation and interaction with soil components, are essential for understanding its environmental fate. The compound is moderately to highly adsorbed in soils, influenced by organic matter content, clay content, and pH. Its adsorption behavior suggests that flufenacet is likely to persist in the soil for some time, reducing the potential for leaching or surface runoff (V. Gajbhiye & S. Gupta, 2001).
Scientific Research Applications
1. Control of Italian Ryegrass in Agriculture
- Application : Flufenacet is used to control Italian Ryegrass (Lolium multiflorum), a weed that can cause high yield losses to several crops .
- Method : The herbicides were applied in two doses in three different methods of applications: (1) soil and foliar application (2) foliar application, and (3) soil application only .
- Results : Both herbicides reduced root and foliar biomass significantly as compared to the nontreated plants. Especially the foliar effect of flufenacet was small. The highest dose of prosulfocarb (4200 g ai ha −1) reduced the fresh foliar weight by 61% in experiment 1 and by 95% in experiment 2 .
2. Selectivity of Flufenacet on Bread Wheat and Barley
- Application : Flufenacet is used in combination with other herbicides for weed control in bread wheat (Triticum aestivum L.) and barley (Hordeum vulgare L.) .
- Method : Flufenacet plus diflufenican was applied at 240 + 120 g ai ha −1 and flufenacet plus diflufenican plus metribuzin at 119.7 + 119.7 + 44.8 g ai ha −1 to bread wheat and barley, at 1st (BBCH-11), 2nd (BBCH-12) and 3rd (BBCH-13) leaf growth stage .
- Results : The results revealed decreased selectivity of both premixtures when applied at BBCH-11 for both winter cereals, with flufenacet plus diflufenican being less selective compared to flufenacet plus diflufenican plus metribuzin .
3. Control of Grass Weeds in Winter Cereal-Based Crop Rotations
- Application : Flufenacet is a key compound in weed resistance management, primarily used for pre-emergence control of grass weeds in winter cereal–based crop rotations in Europe .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
4. Control of Italian Ryegrass in Wheat
- Application : Flufenacet, in combination with metribuzin, is used for the preemergence and postemergence control of Italian ryegrass (Lolium multiflorum) in wheat (Triticum aestivum) .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Preemergence applications of flufenacet plus metribuzin controlled Italian ryegrass 73 to 77%, whereas postemergence applications controlled Italian ryegrass 77 to 99% .
5. Control of ALS/ACCase-Resistant Populations of Lolium rigidum
- Application : Flufenacet, in combination with diflufenican and metribuzin, is used for the control of ALS/ACCase herbicide-resistant populations of Lolium rigidum .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Both herbicides highly controlled the three herbicide-resistant L. rigidum populations .
6. Preplant Surface, Preplant Incorporated, and Preemergence and/or Early Postemergence Application
- Application : Flufenacet 4 SC Herbicide may be applied preplant surface, preplant incorporated (mix into the top 1 to 2 inch layer of soil) and preemergence and/or early postemergence .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
4. Control of Italian Ryegrass in Wheat
- Application : Flufenacet, in combination with metribuzin, is used for the preemergence and postemergence control of Italian ryegrass (Lolium multiflorum) in wheat (Triticum aestivum) .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Preemergence applications of flufenacet plus metribuzin controlled Italian ryegrass 73 to 77%, whereas postemergence applications controlled Italian ryegrass 77 to 99% .
5. Control of ALS/ACCase-Resistant Populations of Lolium rigidum
- Application : Flufenacet, in combination with diflufenican and metribuzin, is used for the control of ALS/ACCase herbicide-resistant populations of Lolium rigidum .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Both herbicides highly controlled the three herbicide-resistant L. rigidum populations .
6. Preplant Surface, Preplant Incorporated, and Preemergence and/or Early Postemergence Application
- Application : Flufenacet 4 SC Herbicide may be applied preplant surface, preplant incorporated (mix into the top 1 to 2 inch layer of soil) and preemergence and/or early postemergence .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
N-(4-fluorophenyl)-N-propan-2-yl-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F4N3O2S/c1-8(2)21(10-5-3-9(15)4-6-10)11(22)7-23-13-20-19-12(24-13)14(16,17)18/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANUJLZYFUDJIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)F)C(=O)COC2=NN=C(S2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F4N3O2S | |
Record name | Flufenacet | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Flufenacet | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2032552 | |
Record name | Flufenacet | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2032552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to tan solid; [Merck Index] Light beige powder; [MSDSonline] | |
Record name | Flufenacet | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5332 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Decomposes | |
Record name | FLUFENACET | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7011 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Solubility in organic solvents (g/L at 20 °C): n-hexane - 8.7; toluene - >200; dichloromethane - >200; 2-propanol - 170; 1-octanol - 88; polyethylene glycol - 74; acetone - >200; dimethylformamide - >200; acetonitrile - >200; dimethylsulfoxide - >200, In water, 56 mg/L (pH 4) at 25 °C; 56 mg/L (pH 7) at 25 °C; 54 mg/L (pH 9) at 25 °C | |
Record name | FLUFENACET | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7011 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.312 g/mL | |
Record name | FLUFENACET | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7011 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000067 [mmHg], 6.75X10-7 mm Hg at 20 °C (6.0X10-2 mPa at 20 °C) | |
Record name | Flufenacet | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5332 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | FLUFENACET | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7011 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Flufenacet | |
Color/Form |
White to tan solid, White solid | |
CAS RN |
142459-58-3 | |
Record name | Flufenacet | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142459-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flufenacet [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142459583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flufenacet | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2032552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetamide, N-(4-fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.787 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUFENACET | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL44PP5145 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FLUFENACET | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7011 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
76-79 °C | |
Record name | FLUFENACET | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7011 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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